molecular formula C19H24FN5O2 B2483978 4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide CAS No. 2380173-78-2

4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide

Cat. No. B2483978
CAS RN: 2380173-78-2
M. Wt: 373.432
InChI Key: USZMCNONPONCJS-UHFFFAOYSA-N
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Description

The compound “4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyrimidine ring. The piperazine ring could introduce some three-dimensionality to the molecule, and the electron-donating methoxy group could influence the electronic properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, pyrimidine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substitution pattern and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-13(2)23-19(26)25-10-8-24(9-11-25)18-16(20)17(21-12-22-18)14-4-6-15(27-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZMCNONPONCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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